Octanoic-d15 acid

Olfactory Perception Isotope Effect Sensory Neuroscience

Octanoic-d15 acid (Caprylic acid-d15, CAS 69974-55-6) is a perdeuterated medium-chain saturated fatty acid (C8:0) in which all 15 hydrogen atoms of the alkyl chain are replaced by deuterium (²H). With an isotopic purity of ≥98 atom % D and an assay of ≥99% (CP or GC), this compound is manufactured as an analytical standard-grade internal standard (IS) for the accurate quantification of endogenous octanoic acid in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C8H16O2
Molecular Weight 159.30 g/mol
CAS No. 69974-55-6
Cat. No. B124892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoic-d15 acid
CAS69974-55-6
SynonymsOctanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-D15 Acid
Molecular FormulaC8H16O2
Molecular Weight159.30 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O
InChIInChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2
InChIKeyWWZKQHOCKIZLMA-PMELWRBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Octanoic-d15 Acid (CAS 69974-55-6): Stable Isotope-Labeled Analytical Reference Standard for Quantitative MS


Octanoic-d15 acid (Caprylic acid-d15, CAS 69974-55-6) is a perdeuterated medium-chain saturated fatty acid (C8:0) in which all 15 hydrogen atoms of the alkyl chain are replaced by deuterium (²H) [1]. With an isotopic purity of ≥98 atom % D and an assay of ≥99% (CP or GC), this compound is manufactured as an analytical standard-grade internal standard (IS) for the accurate quantification of endogenous octanoic acid in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of fifteen deuterium atoms produces a mass shift of M+15 relative to unlabeled octanoic acid (MW 144.21 g/mol), yielding a molecular weight of 159.30 g/mol and ensuring clear chromatographic and mass spectrometric resolution from the native analyte .

Octanoic-d15 Acid: Why Non-Deuterated or Lower-Purity Alternatives Cannot Be Interchanged in Quantitative Bioanalysis


Generic substitution of Octanoic-d15 acid with unlabeled octanoic acid, less extensively deuterated isotopologues (e.g., octanoic acid-d2 or d3), or lower-purity (>90 atom % D) d15 preparations introduces quantifiable analytical error and fails to meet the fundamental requirements of stable isotope dilution mass spectrometry (SID-MS). Unlabeled octanoic acid cannot serve as an internal standard because it co-elutes and shares identical mass transitions with the endogenous analyte, precluding independent signal resolution [1]. Less extensively deuterated isotopologues (such as d2) exhibit insufficient mass shift, increasing the risk of isotopic cross-talk interference from the analyte's natural M+2 isotopologue in complex matrices [2]. Furthermore, d15 preparations with isotopic purity below 98 atom % D contain measurable levels of partially deuterated and non-deuterated species, which contribute to a systematic overestimation bias in target analyte quantification . The following quantitative evidence defines the specific performance criteria that must be validated when selecting a d15 isotopologue for analytical method development.

Octanoic-d15 Acid Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Human Sensory Perception: Isotopologue Discrimination in Olfactory Studies

In direct head-to-head human subject experiments, participants exhibited clear perceptual differentiation between non-deuterated octanoic acid and Octanoic-d15 acid, whereas no such differentiation was observed for the acetone/D6-acetone pair [1]. This molecule-specific isotope effect demonstrates that Octanoic-d15 acid possesses distinct vibrational and binding characteristics relative to its non-deuterated counterpart, with quantum chemical calculations indicating stronger binding of the deuterated isotopologue to a model olfactory receptor [1].

Olfactory Perception Isotope Effect Sensory Neuroscience

Chromatographic Retention: Differential Interaction with Non-Polar Stationary Phases

Chromatographic measurements revealed that Octanoic-d15 acid exhibits weaker interaction with a non-polar liquid stationary phase compared to non-deuterated octanoic acid [1]. This retention shift represents a quantifiable physicochemical difference between the two isotopologues that can affect method development and analyte resolution in GC-based separations.

Chromatography Isotope Effect Physicochemical Properties

Mass Spectrometric Differentiation: M+15 Mass Shift for Unambiguous Quantification

Octanoic-d15 acid exhibits a nominal mass increase of +15 Da relative to unlabeled octanoic acid (MW 144.21 g/mol), with a calculated molecular weight of 159.30 g/mol [1]. This mass shift, explicitly designated as 'M+15' in analytical specifications, ensures baseline mass resolution from the native analyte and its naturally occurring isotopologues (M+1, M+2), enabling accurate internal standard-based quantification in GC-MS and LC-MS workflows .

Mass Spectrometry Stable Isotope Dilution Quantitative Bioanalysis

Deuterium Enrichment: Isotopic Purity Requirements for Quantitative Accuracy

Octanoic-d15 acid is supplied with an isotopic purity specification of ≥98 atom % D, and in analytical standard grades, with an overall assay of ≥99% (CP or GC) . In contrast, less extensively labeled isotopologues such as octanoic acid-d2 (with only 2 deuterium atoms) or lower-purity d15 preparations (>90 atom % D) are not certified to this standard and may introduce variable amounts of unlabeled analyte, thereby compromising the accuracy of isotope dilution calculations [1].

Isotopic Purity Method Validation Analytical Chemistry

Octanoic-d15 Acid Application Scenarios: Evidence-Based Scientific and Industrial Use Cases


Quantitative Bioanalysis of Medium-Chain Fatty Acids in Metabolic Disease Research

Laboratories investigating medium-chain acyl-CoA dehydrogenase (MCAD) deficiency require accurate quantification of plasma octanoic acid, which is elevated in affected patients [1]. Octanoic-d15 acid serves as the optimal internal standard for GC-MS or LC-MS assays in this context, with its +15 Da mass shift providing unambiguous resolution from the endogenous analyte and its ≥98 atom % D isotopic purity minimizing quantification bias [2]. The M+15 shift ensures baseline separation from native octanoic acid (M+0) and its naturally occurring M+2 isotopologue, which is critical for accurate low-level quantification in diagnostic or research settings .

Stable Isotope Dilution MS in Lipidomics and Metabolomics Workflows

In targeted lipidomics and metabolomics studies, Octanoic-d15 acid functions as an internal standard for the absolute quantification of octanoic acid (C8:0) across diverse biological matrices [1]. The ≥99% assay purity and analytical standard certification ensure consistent response factors and reliable calibration curves, which are essential for cross-study comparability and data reproducibility . Researchers should prioritize d15 over lower-mass-shift (e.g., d2) alternatives to avoid isotopic interference in complex lipid extracts where the native M+2 isotopologue may be abundant [2].

Environmental and Food Contaminant Method Validation and Standardization

Analytical laboratories validating methods for the detection and quantification of fatty acid contaminants in environmental samples or natural components in food products employ Octanoic-d15 acid to standardize chromatographic and spectrometric techniques [1]. The compound's certified analytical standard grade, with documented refractive index (n20/D 1.4245), boiling point (237 °C), and density (1.005 g/mL at 25 °C), supports robust method transfer and inter-laboratory harmonization .

Olfactory Neuroscience and Deuterium Isotope Effect Studies

Researchers investigating the molecular mechanisms of olfactory perception or the biological effects of deuterium substitution can utilize Octanoic-d15 acid as a probe compound. Direct evidence demonstrates that human subjects can clearly discriminate between octanoic acid and its d15 isotopologue, while trained sniffer dogs also distinguish the pair, and quantum calculations indicate stronger receptor binding for the deuterated form [1]. These findings position Octanoic-d15 acid as a valuable tool for studies examining vibrational theories of olfaction and isotope effects in sensory biology [1].

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